3,3',5-Trihydroxy-4',7-dimethoxyflavanone

Description

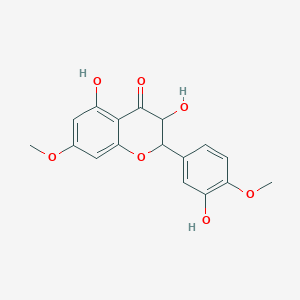

Structure

2D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPNMFZMHPLGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3,3',5-Trihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79995-67-8 |

Source

|

| Record name | 3,3',5-Trihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 - 186 °C |

Source

|

| Record name | 3,3',5-Trihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3,3',5-Trihydroxy-4',7-dimethoxyflavanone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the flavanone 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. While research on this specific compound is limited, this document consolidates the available data and discusses its potential therapeutic applications in the context of the broader flavonoid family. Detailed experimental protocols and diagrams of relevant signaling pathways are included to facilitate further investigation.

Chemical Structure and Properties

This compound, also known as Blumeatin B, is a member of the flavonoid class of natural products.[1] Its chemical structure is characterized by a C6-C3-C6 flavanone backbone with specific hydroxylation and methoxylation patterns that influence its physicochemical and biological properties.

Chemical Structure:

-

IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one[2]

-

Molecular Formula: C₁₇H₁₆O₇[2]

-

CAS Number: 79995-67-8[2]

The key structural features include a chromanone ring system (A and C rings) and a substituted phenyl ring (B ring) attached at the 2-position. The stereochemistry at the C2 and C3 positions contributes to the existence of different stereoisomers.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 332.3 g/mol | PubChem[2] |

| Exact Mass | 332.08960285 Da | PubChem[2] |

| Physical Description | Solid | HMDB[2] |

| Melting Point | 184 - 186 °C | HMDB[2] |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Biological Activities and Potential Therapeutic Applications

Direct experimental data on the biological activities of this compound are sparse. However, preliminary studies and its classification as a flavonoid suggest several potential therapeutic properties.

Known and Postulated Biological Activities:

| Biological Activity | Evidence Type | Description | Reference |

| Antioxidant Activity | In vitro | Noted as an antioxidant agent. | MedchemExpress[1] |

| Xanthine Oxidase Inhibition | In vitro | Shows inhibitory activity against xanthine oxidase, an enzyme involved in gout. | MOLNOVA[3] |

| Hepatoprotective Effects | In vivo (related compound) | A compound named "blumeatin" has shown protective action against experimental liver injuries. The exact structural identity to Blumeatin B requires confirmation. | Chemsrc[4] |

Given the limited specific data, the broader activities of polymethoxylated flavonoids are of interest. This class of compounds is known for a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties, which are often attributed to their ability to modulate cellular signaling pathways.[5]

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, flavonoids are well-known modulators of key cellular signaling cascades, particularly those involved in inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are common targets.

Below is a generalized diagram of the NF-κB signaling pathway, a plausible target for the anti-inflammatory activity of flavanones.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

General Protocol for Flavonoid Isolation from Plant Material

This protocol outlines a general procedure for the extraction and isolation of flavonoids from a plant source.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Blumeatin B | 79995-67-8 | MOLNOVA [molnova.com]

- 4. blumeatin | CAS#:118024-26-3 | Chemsrc [chemsrc.com]

- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the flavanone 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. Despite its well-defined chemical structure, there is a notable absence of published data on its natural sources and specific isolation protocols. This guide addresses this knowledge gap by presenting detailed information on its chemical properties and then pivoting to a comparative analysis of structurally similar dihydroxy-dimethoxyflavanones for which natural sources, isolation methodologies, and biological activities have been documented. This guide offers detailed experimental protocols for the extraction and purification of these analogous compounds, summarizes quantitative data on their biological efficacy, and visualizes key signaling pathways they modulate. This comparative approach provides a valuable resource for researchers interested in the potential therapeutic applications of this class of flavonoids.

Introduction: The Enigmatic this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants, recognized for their diverse pharmacological properties. While its chemical identity is established, a thorough review of scientific literature and chemical databases reveals a significant lack of information regarding its natural occurrence. To date, no specific plant species has been identified as a definitive source of this particular flavanone.

This guide, therefore, serves a dual purpose. Firstly, it consolidates the known chemical information for this compound. Secondly, and more substantially, it provides an in-depth exploration of its close structural analogs that have been successfully isolated from natural sources. By examining the natural distribution, isolation techniques, and biological activities of these related compounds, we aim to provide a predictive framework and a practical guide for researchers seeking to investigate the potential of this compound.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound have been computationally predicted and are available in public databases such as PubChem[1]. A summary of these properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₇ |

| Molecular Weight | 332.3 g/mol |

| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |

| CAS Number | 79995-67-8 |

| Physical Description | Solid (Predicted) |

| Melting Point | 184 - 186 °C (Predicted) |

| Solubility | Data not available |

Natural Sources and Isolation of Structurally Similar Flavanones

Given the absence of identified natural sources for this compound, this section focuses on two closely related and well-documented analogs: 3',5-Dihydroxy-4',7-dimethoxyflavone (Pilloin) and 5,7,4'-trihydroxy-3',5'-dimethoxyflavone .

3',5-Dihydroxy-4',7-dimethoxyflavone (Pilloin)

-

Natural Sources: This flavanone, commonly known as Pilloin, has been isolated from the stem bark of Plumeria rubra and from Aquilaria sinensis.

5,7,4'-trihydroxy-3',5'-dimethoxyflavone

-

Natural Sources: This flavanone has been identified as a secondary metabolite in the allelopathic variety of rice, Oryza sativa L. (PI312777).

Experimental Protocols for Isolation and Purification

The isolation of dihydroxy-dimethoxyflavanones from plant matrices typically involves extraction with polar solvents followed by chromatographic purification. Below are generalized and specific protocols that can be adapted for the isolation of the aforementioned analogs.

General Experimental Workflow for Flavanone Isolation

The following diagram illustrates a typical workflow for the isolation and purification of flavanones from plant material.

Detailed Protocol for Isolation of 3',5-Dihydroxy-4',7-dimethoxyflavone (Pilloin) from Plumeria rubra

This protocol is based on established methods for flavonoid extraction from Plumeria species.

1. Plant Material Preparation:

-

Collect fresh stem bark of Plumeria rubra.

-

Air-dry the bark in the shade for 1-2 weeks until brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Method: Soxhlet extraction.

-

Solvent: 80% Methanol in water.

-

Procedure:

-

Place 500 g of the powdered bark into a large cellulose thimble.

-

Insert the thimble into a 2 L Soxhlet extractor.

-

Add 3 L of 80% methanol to the round-bottom flask.

-

Heat the solvent to its boiling point and continue the extraction for 48 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, allow the apparatus to cool.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

3. Fractionation:

-

Suspend the crude extract in 500 mL of distilled water and sequentially partition with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).

-

Combine the ethyl acetate fractions and evaporate to dryness to yield the flavonoid-rich fraction.

4. Chromatographic Purification:

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).

-

Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v). Visualize spots under UV light (254 nm and 365 nm).

-

Combine fractions showing similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions containing the target compound using a preparative HPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Detection: UV detector at a wavelength of 280 nm.

-

Collect the peak corresponding to Pilloin and confirm its purity by analytical HPLC.

-

Biological Activities and Signaling Pathways of Analogous Flavanones

While the bioactivity of this compound remains uninvestigated, its structural analogs have demonstrated significant pharmacological effects.

Anti-inflammatory Activity of 3',5-Dihydroxy-4',7-dimethoxyflavone (Pilloin)

Pilloin has been shown to possess potent anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated, at least in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a critical regulator of the inflammatory response. Pilloin has been observed to inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory genes.

Anticancer and Anti-angiogenic Activity of 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone

A structurally related flavanone, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has been reported to exert anticancer and anti-angiogenic effects by modulating the Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

This flavanone inhibits the phosphorylation of Akt and mTOR, leading to a downstream reduction in the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), which are crucial for tumor growth and angiogenesis.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro cytotoxic activities of some dihydroxy-dimethoxyflavanone analogs against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Dihydroxy-dimethoxyflavanone Analogs

| Flavanone Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-hydroxy-6,7-dimethoxyflavanone | Melanoma (UACC-62) | >50 | [2] |

| Breast (MCF-7) | 28.7 | [2] | |

| Renal (786-0) | 15.3 | [2] | |

| Prostate (PC-3) | 20.1 | [2] | |

| Ovarian (OVCAR-3) | 12.5 | [2] | |

| Leukemia (K562) | 8.9 | [2] | |

| 5,7-dihydroxy-6,8-dimethoxyflavanone | Data not available | - | - |

| 3',5-dihydroxy-4',7-dimethoxyflavone (Pilloin) | Data not available | - | - |

Note: Data for many specific dihydroxy-dimethoxyflavanone isomers is limited. This table represents available data for closely related structures.

Conclusion and Future Directions

This compound remains a molecule of interest with an uncharacterized natural distribution and biological profile. The information compiled in this guide on its structural analogs provides a solid foundation for future research. The detailed isolation protocols for similar compounds offer a practical starting point for researchers aiming to isolate this and other rare flavanones. Furthermore, the elucidated signaling pathways for analogous compounds suggest that this compound may also possess valuable anti-inflammatory and anti-cancer properties.

Future research should focus on:

-

Screening a wide range of plant species, particularly those known to produce other polymethoxyflavonoids, for the presence of this compound.

-

Developing and optimizing synthetic routes to obtain this compound in quantities sufficient for comprehensive biological evaluation.

-

Conducting in vitro and in vivo studies to determine its specific biological activities and elucidate its mechanisms of action, including its effects on key signaling pathways.

This targeted research will be crucial in unlocking the potential therapeutic applications of this and other understudied flavanones.

References

An In-depth Technical Guide to the Synthesis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,3',5-Trihydroxy-4',7-dimethoxyflavanone, a member of the flavonoid class of natural products. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines detailed experimental protocols, presents quantitative data from analogous syntheses, and includes visualizations of the chemical workflow.

Introduction

Flavanones are a significant class of flavonoids, possessing a C6-C3-C6 backbone structure. They are widely recognized for their diverse biological activities. The specific substitution pattern of hydroxyl and methoxy groups on the flavanone scaffold is crucial for its pharmacological profile, influencing properties such as antioxidant capacity, metabolic stability, and interaction with biological targets. This compound, also known as a dihydroflavonol, is of particular interest due to the presence of a hydroxyl group at the 3-position, a feature known to be important for the biological activity of many flavonoids.

This guide details a robust and adaptable multi-step synthesis to obtain this target compound, commencing from readily available starting materials. The proposed pathway involves a selective methylation, a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an alkaline hydrogen peroxide-mediated epoxidation and subsequent intramolecular cyclization.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically divided into four main stages:

-

Selective Protection (Methylation) of the A-Ring Precursor : To achieve the desired 5-hydroxy-7-methoxy substitution pattern on the A-ring, a selective methylation of a suitable polyhydroxyacetophenone is required.

-

Claisen-Schmidt Condensation : Formation of the chalcone backbone via a base-catalyzed condensation between the prepared A-ring ketone and the B-ring aldehyde.

-

Chalcone Epoxidation : Introduction of an epoxide across the α,β-double bond of the chalcone, which serves as the precursor to the 3-hydroxy group.

-

Intramolecular Cyclization : Ring closure of the chalcone epoxide to yield the final 3-hydroxyflavanone structure.

The overall synthetic workflow is depicted below.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous flavonoid compounds. Researchers should perform optimization studies to achieve the best results for this specific target molecule.

Step 1: Synthesis of 2',4'-Dihydroxy-6'-methoxyacetophenone (A-Ring Precursor)

This step involves the selective methylation of one hydroxyl group of phloroacetophenone. The 4'-hydroxyl group is the most acidic and is typically methylated first under controlled conditions.

-

Reaction Setup : In a 250 mL round-bottom flask, dissolve phloroacetophenone (1.0 eq.) and potassium carbonate (K₂CO₃, 1.1 eq.) in anhydrous acetone.

-

Reagent Addition : To the stirred suspension, add dimethyl sulfate ((CH₃)₂SO₄, 1.0 eq.) dropwise at room temperature.

-

Reaction : Reflux the mixture for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After completion, filter the solid K₂CO₃ and evaporate the acetone under reduced pressure.

-

Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2',4'-dihydroxy-6'-methoxyacetophenone.

Step 2: Synthesis of 2',4'-Dihydroxy-3''-hydroxy-4'',6'-trimethoxychalcone (Chalcone Intermediate)

This reaction is a base-catalyzed Claisen-Schmidt condensation.

-

Reaction Setup : Dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq.) and 3-hydroxy-4-methoxybenzaldehyde (isovanillin, 1.0 eq.) in ethanol in a 250 mL flask.

-

Base Addition : Cool the solution in an ice bath (0-5 °C). Slowly add an aqueous solution of sodium hydroxide (NaOH, 40-50%) dropwise with vigorous stirring. The solution will typically develop a deep color.

-

Reaction : Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the disappearance of the starting materials by TLC.

-

Work-up : Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to a pH of ~2 using dilute hydrochloric acid (HCl). A solid precipitate will form.

-

Isolation : Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.

Steps 3 & 4: Synthesis of this compound (Final Product)

This transformation is an adaptation of the Algar-Flynn-Oyamada reaction, which proceeds via an epoxide intermediate that cyclizes in situ.

-

Reaction Setup : In a suitable flask, suspend the synthesized chalcone (1.0 eq.) in a mixture of ethanol or methanol and acetone.

-

Reagent Addition : Cool the suspension in an ice bath. Add aqueous sodium hydroxide (e.g., 2N NaOH) followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂, 30%). Maintain the temperature below 20 °C.

-

Reaction : Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC for the disappearance of the chalcone and the formation of the flavanone.

-

Work-up : After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.

-

Purification : The crude product can be extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data from literature reports on reactions analogous to the key steps in the proposed synthesis. This data provides a baseline for expected yields and reaction conditions.

Table 1: Claisen-Schmidt Condensation Yields for Chalcone Synthesis

| Acetophenone Derivative | Aldehyde Derivative | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | 4-Methoxybenzaldehyde | NaOH | Methanol | 24 | ~90% | Analogous Syntheses |

| 2',4'-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | NaOH | Ethanol | 48 | 96% | [1] |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 4-Methoxybenzaldehyde | NaH | THF | 3 | 80% | [2] |

| 2,4-Dihydroxyacetophenone | Vanillin | KOH (40%) | Methanol | 48 | 97% | [3] |

Table 2: Cyclization of Chalcones to Flavanones

| Chalcone Precursor | Cyclization Method | Catalyst/Reagent | Time | Yield (%) | Reference |

| 2'-Hydroxychalcone | Acid-catalyzed | Acetic Acid (MW) | 30 min | 82% | [4] |

| 2'-Hydroxychalcone | Base-catalyzed | NaOAc | Reflux | N/A | 7-74% (variable) |

| Dihydroxychalcone | Alkaline Epoxidation | H₂O₂, NaOH | 4-8 h | ~75% | [5] |

Potential Biological Activity and Signaling Pathways

Flavonoids are well-known modulators of various cellular signaling pathways, particularly those involved in inflammation and cell proliferation. While the specific biological targets of this compound are yet to be fully elucidated, many hydroxylated flavonoids have been shown to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is a critical regulator of inflammatory responses.

In the canonical NF-κB pathway, stimuli such as lipopolysaccharide (LPS) activate the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that compounds like this compound may exert anti-inflammatory effects by inhibiting key kinases such as IKK, thereby preventing NF-κB activation. Further research is required to validate this hypothesis for the specific title compound.

References

- 1. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst | Journal of Nepal Chemical Society [nepjol.info]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, mass spectrometry) of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the flavanone, 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. Due to the absence of experimentally determined spectra in peer-reviewed literature, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation for the flavonoid class of molecules. This guide is intended to support researchers in the identification, characterization, and further investigation of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These values have been estimated based on data reported for structurally similar flavonoids and are intended for guidance and comparative purposes.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 | s | - | 5-OH |

| ~9.5 | br s | - | 3-OH, 3'-OH |

| ~6.90 | d | 2.0 | H-2' |

| ~6.85 | d | 8.5 | H-5' |

| ~6.75 | dd | 8.5, 2.0 | H-6' |

| ~6.10 | d | 2.5 | H-6 |

| ~6.05 | d | 2.5 | H-8 |

| ~5.40 | d | 12.0 | H-2 |

| ~4.60 | d | 12.0 | H-3 |

| ~3.80 | s | - | 4'-OCH₃ |

| ~3.75 | s | - | 7-OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~196.0 | C-4 |

| ~167.0 | C-7 |

| ~164.0 | C-5 |

| ~163.0 | C-9 |

| ~148.0 | C-4' |

| ~147.0 | C-3' |

| ~129.0 | C-1' |

| ~118.0 | C-6' |

| ~115.0 | C-5' |

| ~111.0 | C-2' |

| ~103.0 | C-10 |

| ~95.0 | C-6 |

| ~94.0 | C-8 |

| ~83.0 | C-2 |

| ~72.0 | C-3 |

| ~56.0 | 4'-OCH₃ |

| ~55.5 | 7-OCH₃ |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Ion Type | Predicted Fragmentation Pathway |

| 333.0974 | [M+H]⁺ | Protonated molecular ion |

| 315.0868 | [M+H - H₂O]⁺ | Loss of water from the 3-hydroxyl group |

| 297.0763 | [M+H - 2H₂O]⁺ | Subsequent loss of water |

| 179.0344 | [¹﹐³A+H]⁺ | Retro-Diels-Alder (RDA) fragmentation of the C-ring |

| 153.0552 | [¹﹐³B]⁺ | Retro-Diels-Alder (RDA) fragmentation of the C-ring |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids, including this compound. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified flavanone in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ or acetone-d₆ can be used depending on sample solubility.

-

Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans for good signal-to-noise, which will be significantly more than for ¹H NMR.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

-

2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra as needed for complete structural elucidation using standard instrument parameters.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified flavanone (approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

LC-MS Analysis:

-

Inject the sample onto a C18 reversed-phase LC column.

-

Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

The flow rate is typically set between 0.2-0.5 mL/min.

-

-

Mass Spectrometry Parameters (Positive Ion Mode ESI):

-

Set the capillary voltage to 3-4 kV.

-

Set the drying gas temperature to 300-350 °C.

-

Set the nebulizer pressure to 30-50 psi.

-

Acquire full scan mass spectra over a range of m/z 100-1000.

-

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

-

Visualized Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a flavonoid compound from a natural source.

Caption: Workflow for Flavonoid Isolation and Analysis.

Biosynthesis of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone, a substituted flavanone with potential applications in drug development and scientific research. Drawing from established knowledge of flavonoid biosynthesis, this document outlines the probable enzymatic steps, key enzymes, and their characteristics. It also presents relevant quantitative data and detailed experimental protocols to facilitate further investigation into this and structurally related compounds.

Introduction to Flavonoid Biosynthesis

Flavonoids are a diverse class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton. They are derived from the phenylpropanoid pathway and play crucial roles in plant development, defense, and signaling. The biosynthesis of flavonoids involves a series of enzymatic reactions that can be broadly divided into:

-

Core Phenylpropanoid Pathway: Synthesis of p-coumaroyl-CoA from L-phenylalanine.

-

Flavonoid-Specific Pathway: Formation of the flavanone core structure.

-

Tailoring Reactions: Hydroxylation, methylation, glycosylation, and other modifications that lead to the vast diversity of flavonoid structures.

The biosynthesis of this compound involves the core pathways followed by specific hydroxylation and O-methylation tailoring reactions.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed from the general phenylpropanoid pathway, starting with the common flavanone precursor, naringenin. The pathway involves a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes. The precise order of these steps can vary depending on the substrate specificity of the enzymes present in the producing organism. A plausible pathway is illustrated below, involving sequential modifications of the flavanone core.

Key Enzymes and Quantitative Data

The biosynthesis of the target flavanone likely involves several classes of enzymes, primarily flavonoid hydroxylases and O-methyltransferases. Below is a summary of the characteristics of these enzyme types, with available quantitative data for representative members acting on relevant substrates.

| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Km (µM) | Reference |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic acid | 38 - 270 | |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid | 6 - 20 | |

| 4-Coumarate-CoA Ligase | 4CL | Ligation of CoA to p-coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA | 50 - 200 | |

| Chalcone Synthase | CHS | Condensation to form chalcone | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone | 0.6 - 2 | |

| Chalcone Isomerase | CHI | Isomerization to flavanone | Naringenin chalcone | Naringenin | 3 - 30 | |

| Flavanone 3-Hydroxylase | F3H | C-3 hydroxylation of flavanones | Naringenin, Eriodictyol | Dihydrokaempferol, Taxifolin | 5 - 50 | |

| Flavonoid 3'-Hydroxylase | F3'H | C-3' hydroxylation of flavonoids | Naringenin, Dihydrokaempferol | Eriodictyol, Taxifolin | 10 - 100 | |

| O-Methyltransferase | OMT | O-methylation of hydroxyl groups | Flavonoids | Methylated flavonoids | 1 - 50 |

Note: The kinetic parameters (Km) can vary significantly depending on the plant species, specific isoenzyme, and assay conditions.

Experimental Protocols

This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.

Methodology:

-

Gene Isolation and Cloning:

-

Isolate total RNA from a plant species known to produce polymethoxylated flavonoids.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the open reading frame of the target hydroxylase or O-methyltransferase gene using gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast). For cytochrome P450 enzymes like F3'H, co-expression with a cytochrome P450 reductase is often necessary for activity.

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli (e.g., BL21(DE3)) or yeast strain.

-

Grow the transformed cells in appropriate media to a target optical density (e.g., OD600 of 0.6-0.8 for E. coli).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast) and continue cultivation at a lower temperature (e.g., 16-20 °C) for 12-16 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

If the protein is tagged (e.g., with a His-tag), purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin).

-

Elute the purified protein and verify its purity and size using SDS-PAGE.

-

Flavanone 3-Hydroxylase (F3H) and Flavonoid 3'-Hydroxylase (F3'H) Assay:

-

Reaction Mixture:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

2 mM Ascorbate

-

2 mM 2-Oxoglutarate

-

0.4 mM FeSO₄

-

50-100 µM Substrate (e.g., Naringenin, Eriodictyol, Dihydrokaempferol) dissolved in DMSO

-

1-5 µg Purified recombinant enzyme

-

For F3'H (a cytochrome P450), the reaction mixture will require NADPH (1 mM) and microsomes containing the expressed enzyme and its reductase.

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at 30 °C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 30 °C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or by acidification.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS.

-

O-Methyltransferase (OMT) Assay:

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

100 µM S-adenosyl-L-methionine (SAM)

-

50-100 µM Substrate (e.g., a hydroxylated flavanone intermediate) dissolved in DMSO

-

1-5 µg Purified recombinant enzyme

-

-

Procedure:

-

Combine all components in a microcentrifuge tube.

-

Incubate at 30 °C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of methanol or by extraction with ethyl acetate.

-

Analyze the reaction products by HPLC or LC-MS.

-

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a UV-Vis detector and a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Elution: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

-

Detection:

-

UV-Vis: Flavonoids can be detected by their UV absorbance, typically in the range of 280-350 nm.

-

MS: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the products, allowing for their identification.

-

-

Quantification: The concentration of substrates and products can be determined by comparing their peak areas to those of authentic standards of known concentrations. If standards are unavailable, LC-MS can be used for product identification based on mass-to-charge ratio and fragmentation patterns.

Conclusion

The biosynthesis of this compound represents a complex interplay of hydroxylation and O-methylation reactions. While a definitive pathway has not been elucidated in a single organism, the information presented in this guide, based on the known activities of flavonoid-modifying enzymes, provides a strong foundation for future research. The detailed protocols and compiled quantitative data offer a practical starting point for researchers

Preliminary Biological Activity of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone is limited in publicly available scientific literature. This guide will therefore focus on the well-documented activities of its close structural analog, Dihydromyricetin (DHM) , a natural flavonoid compound. The biological activities of DHM provide a strong indication of the potential therapeutic properties of this compound.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, renowned for their diverse pharmacological activities. This compound belongs to the flavanone subclass of flavonoids. Due to the scarcity of direct research on this specific compound, this technical guide summarizes the significant antioxidant, anti-inflammatory, and anticancer properties of the closely related and extensively studied flavonoid, Dihydromyricetin (DHM). This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Antioxidant Activity

Dihydromyricetin is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS).[1] This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals.[1]

Quantitative Data: In Vitro Antioxidant Assays of Dihydromyricetin

| Assay | IC50 / EC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 3.24 - 22.6 | [1] |

| ABTS Radical Scavenging | 3.1 - 5.32 | [1] |

| Superoxide Anion Radical Scavenging | - | [2] |

| Hydroxyl Radical Scavenging | - | [3] |

| Ferric-Reducing Antioxidant Power (FRAP) | EC50 = 80.72 ± 0.52 | [2] |

| Lipid Peroxidation Inhibition | - | [2] |

IC50: The concentration of the compound that causes 50% inhibition. EC50: The concentration of the compound that gives a half-maximal response.

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

Add various concentrations of the test compound to a 96-well microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Preparation of ABTS•+ Solution:

-

React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

-

-

Assay Procedure:

-

Add various concentrations of the test compound to a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well.

-

-

Measurement:

-

Measure the absorbance at 734 nm after a specific incubation period (e.g., 6 minutes).

-

-

Calculation:

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Anti-inflammatory Activity

Dihydromyricetin has been shown to possess significant anti-inflammatory properties.[4] It can modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[5][6]

Quantitative Data: Anti-inflammatory Effects of Dihydromyricetin

| Cell Line | Inflammatory Stimulus | Measured Parameter | Effect | Reference |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Inhibition | [6] |

| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) Production | Inhibition | [6] |

| RAW 264.7 Macrophages | LPS | TNF-α Production | Inhibition | [6] |

| RAW 264.7 Macrophages | LPS | IL-6 Production | Inhibition | [6] |

| RAW 264.7 Macrophages | LPS | IL-1β Production | Inhibition | [6] |

LPS: Lipopolysaccharide. TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6. IL-1β: Interleukin-1beta.

Experimental Protocols

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Anticancer Activity

Dihydromyricetin has demonstrated anticancer effects in various cancer cell lines.[7] Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor cell migration and invasion.[8][9]

Quantitative Data: Anticancer Effects of Dihydromyricetin

| Cancer Cell Line | Assay | IC50 / Effect | Reference |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Dose-dependent inhibition of proliferation | [9] |

| Hep3B (Hepatocellular Carcinoma) | MTT Assay | Dose-dependent inhibition of proliferation | [9] |

| SK-MEL-28 (Melanoma) | MTT Assay | Suppression of proliferation | [9] |

| Ovarian Cancer Cells | MTT Assay | Inhibition of proliferation | [9] |

| Lung Cancer Cells | MTT Assay | Inhibition of proliferation | [9] |

Experimental Protocols

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

-

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet widely available, the extensive research on its close structural analog, Dihydromyricetin, provides a robust framework for predicting its therapeutic potential. The data strongly suggest that this class of flavonoids possesses significant antioxidant, anti-inflammatory, and anticancer properties. The detailed protocols and mechanistic pathways outlined in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic utility of these promising natural compounds. Further investigation into this compound is warranted to confirm and delineate its specific biological activities and mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. ç½åå è½½ä¸ããã [tmrjournals.com]

- 3. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation [frontiersin.org]

- 5. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Multiple molecular and cellular mechanisms of the antitumour effect of dihydromyricetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Silico Approach to Predicting the Bioactivity and Targets of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity and molecular targets of the flavonoid 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. Given the limited direct experimental data for this specific compound, this document serves as a methodological whitepaper, detailing a systematic computational approach from initial physicochemical characterization to advanced molecular docking and pathway analysis. The methodologies described herein are established techniques in computer-aided drug discovery (CADD) and are widely applicable for the preliminary assessment of novel bioactive compounds.[1] This guide provides detailed hypothetical protocols and data presented in a structured format to aid researchers in applying similar workflows.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[2][3] Flavonoids are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6][7] The specific substitution pattern of hydroxyl and methoxy groups on the flavanone backbone is expected to significantly influence its pharmacokinetic properties and biological activity.[8] In silico prediction methods offer a rapid and cost-effective initial step to explore the therapeutic potential of such compounds before undertaking extensive experimental validation.[1][9]

Compound Properties (from PubChem)

| Property | Value | Reference |

| Molecular Formula | C17H16O7 | [2] |

| Molecular Weight | 332.3 g/mol | [2] |

| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | [2] |

| CAS Number | 79995-67-8 | [2] |

| Melting Point | 184 - 186 °C | [2] |

In Silico Prediction Workflow

The computational workflow for characterizing the bioactivity and targets of a novel compound can be structured into several key stages. This guide will detail each step, providing both the rationale and a hypothetical experimental protocol.

Figure 1: A generalized workflow for the in silico prediction of bioactivity and target identification.

ADMET and Physicochemical Property Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical first step in evaluating the drug-likeness of a compound. Several computational tools can be used for this purpose.

Experimental Protocol: ADMET Prediction

-

Compound Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Web Server Submission : Submit the SMILES string to a web-based ADMET prediction server such as SwissADME or pkCSM.

-

Parameter Analysis : Analyze the output parameters, including but not limited to:

-

Lipinski's Rule of Five (for oral bioavailability).

-

Gastrointestinal (GI) absorption.

-

Blood-Brain Barrier (BBB) permeability.

-

Cytochrome P450 (CYP) enzyme inhibition.

-

Topological Polar Surface Area (TPSA).

-

LogP (lipophilicity).

-

Predicted Physicochemical and ADMET Properties (Hypothetical Data)

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 332.3 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (o/w) | 2.1 | Optimal lipophilicity for drug absorption |

| H-bond Donors | 3 | Compliant with Lipinski's Rule (<5) |

| H-bond Acceptors | 7 | Compliant with Lipinski's Rule (<10) |

| TPSA | 105 Ų | Good cell permeability |

| GI Absorption | High | Likely to be well-absorbed orally |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 inhibitor | No | Lower risk of interaction with common drugs |

| AMES Toxicity | No | Predicted to be non-mutagenic |

Prediction of Biological Activity Spectra

Web services like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure of a compound. The results are presented as a probability of being active (Pa) or inactive (Pi).

Experimental Protocol: PASS Analysis

-

Structure Submission : Input the structure of this compound into the PASS web server.

-

Prediction Execution : Run the prediction algorithm.

-

Activity Analysis : Analyze the resulting list of predicted activities, focusing on those with a high Pa value (typically > 0.7) for further investigation.

Predicted Biological Activities (Hypothetical Data)

| Predicted Activity | Pa (>0.7) |

| Anti-inflammatory | 0.852 |

| Antioxidant | 0.815 |

| Kinase Inhibitor | 0.798 |

| Apoptosis Agonist | 0.765 |

| HIF-1α expression inhibitor | 0.743 |

| Ubiquinol-cytochrome-c reductase inhibitor | 0.721 |

Molecular Target Prediction

Identifying potential protein targets is a crucial step in understanding the mechanism of action. This can be achieved using a variety of ligand-based and structure-based computational methods.[10]

Experimental Protocol: Target Prediction

-

SMILES Input : Use the SMILES string of the flavanone as input for multiple target prediction web servers (e.g., SwissTargetPrediction, TargetNet, SuperPred).

-

Database Searching : These tools compare the input structure to databases of known ligands for various protein targets.

-

Target Consolidation : Consolidate the lists of predicted targets from different servers. Targets predicted by multiple independent methods are considered higher confidence hits.

High-Confidence Predicted Targets (Hypothetical Data)

| Target Protein | Gene Name | Uniprot ID | Function | Predicted by |

| Phosphoinositide 3-kinase | PIK3CA | P42336 | Cell signaling, proliferation | SwissTarget, TargetNet |

| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | Signal transduction, inflammation | SwissTarget, SuperPred |

| Cyclooxygenase-2 | PTGS2 | P35354 | Inflammation, prostaglandin synthesis | SwissTarget, TargetNet |

| B-cell lymphoma 2 | BCL2 | P10415 | Apoptosis regulation | SuperPred, TargetNet |

| Tumor necrosis factor alpha | TNF | P01375 | Pro-inflammatory cytokine | SwissTarget, SuperPred |

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[5][10] It provides insights into binding affinity and specific molecular interactions.

Experimental Protocol: Molecular Docking

-

Target Preparation : Download the 3D crystal structure of a high-confidence target protein (e.g., MAPK1) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation : Generate a 3D conformation of this compound and optimize its geometry using a computational chemistry software package.

-

Binding Site Definition : Define the binding pocket on the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Execution : Use docking software (e.g., AutoDock, PyRx) to dock the prepared ligand into the defined binding site of the target protein.

-

Pose Analysis : Analyze the resulting binding poses and docking scores. The most negative docking score typically indicates the most favorable binding conformation. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Docking Scores and Interactions (Hypothetical Data)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) |

| MAPK1 | 4QTB | -8.9 | LYS54, ASP111 |

| PTGS2 (COX-2) | 5IKR | -9.5 | ARG120, TYR355, SER530 |

| BCL2 | 4LVT | -8.2 | ARG146, TYR108 |

Signaling Pathway and Network Analysis

The predicted protein targets can be mapped onto known biological pathways to understand the potential downstream effects of the compound.

Figure 2: Potential signaling pathways modulated by this compound based on predicted targets.

The analysis of predicted targets suggests that this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation (MAPK1, COX-2) and cell survival/apoptosis (PI3K, Bcl-2). This multi-target activity is characteristic of many flavonoids and suggests potential applications in diseases with complex pathologies like cancer and chronic inflammatory conditions.[11]

Conclusion and Future Directions

This guide presents a systematic in silico framework for the preliminary evaluation of this compound. The predictive analyses indicate that this flavanone is a promising candidate for drug development, with favorable drug-like properties and potential multi-target activity against proteins implicated in inflammation and cancer.

The findings from this computational workflow provide a strong basis for targeted experimental validation. Future research should focus on:

-

In Vitro Assays : Performing enzyme inhibition assays for the predicted targets (e.g., MAPK1, COX-2) to confirm the in silico findings.

-

Cell-Based Studies : Evaluating the anti-inflammatory and anti-proliferative effects of the compound in relevant cell lines.

-

Mechanism of Action Studies : Using techniques like Western blotting to confirm the modulation of the predicted signaling pathways.[6]

By integrating computational and experimental approaches, the therapeutic potential of novel natural products like this compound can be explored in a more efficient and targeted manner.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C17H16O7 | CID 11256019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In-silico activity prediction and docking studies of some flavonol derivatives as anti-prostate cancer agents based on Monte Carlo optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5,7-Trihydroxy-4'-methoxyflavone | 491-54-3 | FT66491 [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]

- 8. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of the flavanone 3,3',5-Trihydroxy-4',7-dimethoxyflavanone and structurally related flavonoids. It covers structure-activity relationships, quantitative antioxidant data, detailed experimental protocols for key assays, and the modulation of cellular signaling pathways involved in oxidative stress.

Introduction to Flavonoids and Oxidative Stress

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, recognized for a wide array of biological activities.[1] Their fundamental structure consists of two aromatic rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (C-ring).[2] One of their most studied properties is their antioxidant capacity, which involves the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3]

Oxidative stress arises from an imbalance between the production of these reactive species and the ability of biological systems to neutralize them. This imbalance can lead to cellular damage, contributing to the pathogenesis of various chronic and degenerative diseases.[4] Flavonoids, including this compound, are of significant interest as potential therapeutic agents to mitigate oxidative stress.

Structure-Activity Relationships in Flavonoid Antioxidant Activity

The antioxidant efficacy of a flavonoid is intrinsically linked to its chemical structure. Several key features have been identified as critical determinants of radical-scavenging and metal-chelating abilities:

-

B-Ring Hydroxylation: The presence of hydroxyl (-OH) groups on the B-ring, particularly an ortho-dihydroxy or catechol configuration (e.g., at the 3' and 4' positions), is a major contributor to high antioxidant activity.[2][5][6] This structure enhances electron delocalization and stabilizes the resulting radical.

-

C-Ring Unsaturation: A double bond between carbons 2 and 3 (C2=C3) in the C-ring, conjugated with a 4-keto group, increases the electron-delocalizing capacity of the B-ring, thereby enhancing antioxidant activity.[2][4] Flavanones, such as the title compound, lack this C2=C3 double bond, which generally results in lower activity compared to their flavone and flavonol counterparts.[4]

-

Hydroxyl Group Substitution: The presence of hydroxyl groups at positions 3 and 5 is also important for antioxidant function.[2]

-

Methoxy Group Substitution: Conversely, the substitution of hydroxyl groups with methoxy (-OCH₃) groups tends to diminish antioxidant activity, as it removes the hydrogen-donating capability of that position.[7]

Based on these principles, this compound, which possesses hydroxyl groups but also two methoxy groups and a saturated C-ring, is expected to exhibit moderate antioxidant activity.

Quantitative Antioxidant Potential

Direct quantitative data for this compound is limited in publicly available literature. However, its potential can be inferred by examining data from related flavonoids and extracts known to contain similar compounds, such as those from the Combretum genus.[8] The following tables summarize antioxidant activity for related compounds and common standards to provide a comparative context.

Table 1: DPPH Radical Scavenging Activity of Selected Flavonoids and Standards

| Compound/Extract | IC₅₀ Value (µg/mL) | Reference |

| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | 9.36 | [9] |

| Combretum zeyheri (Methanol Fraction) | 90.27 ± 7.39 | [8] |

| Combretum zeyheri (Ethyl Acetate Fraction) | 104.69 ± 6.07 | [8] |

| 7-hydroxy-5,6,4'-trimethoxyflavone | 221 | [10] |

| Ascorbic Acid (Standard) | ~5-10 | [1][10] |

| Quercetin (Standard) | ~1-5 | [11] |

Table 2: ABTS Radical Scavenging Activity of Selected Flavonoids and Standards

| Compound/Extract | IC₅₀ Value (µg/mL) | Reference |

| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | 3.55 | [9] |

| Trolox (Standard) | ~2-4 | [1][10] |

Mechanisms of Antioxidant Action

Flavonoids exert their antioxidant effects through several mechanisms, primarily by direct radical scavenging and by modulating cellular antioxidant defense systems.

Direct Radical Scavenging

The direct neutralization of free radicals by flavonoids typically occurs via two main pathways:

-

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, quenching it. The resulting flavonoid radical is relatively stable due to resonance delocalization.

-

Single Electron Transfer - Proton Transfer (SET-PT): The flavonoid first donates an electron to the free radical, forming a flavonoid radical cation and an anion. This is often followed by proton transfer to fully neutralize the initial radical.

Caption: Primary mechanisms of direct free radical scavenging by flavonoids.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, flavonoids can modulate signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.[12][13]

-

Nrf2-ARE Pathway: Flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or flavonoid intervention disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

NF-κB Pathway: Chronic inflammation is linked to oxidative stress. Many flavonoids can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12] By preventing the activation and nuclear translocation of NF-κB, flavonoids can downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS.[3]

-

MAPK and PI3K/Akt Pathways: Flavonoids also interact with mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial in regulating cellular responses to stress, proliferation, and apoptosis.[12][13][14]

Caption: Flavonoid activation of the Nrf2-ARE antioxidant pathway.

Experimental Protocols for Antioxidant Assays

Evaluating the antioxidant potential of a compound requires standardized in vitro assays. Below are detailed protocols for three common methods: DPPH, ABTS, and FRAP.

General Experimental Workflow

The workflow for these spectrophotometric assays generally follows a consistent pattern of reagent preparation, reaction initiation, incubation, and measurement.

Caption: Generalized workflow for in vitro spectrophotometric antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[15][16]

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[16] The degree of discoloration is proportional to the scavenging activity of the compound.[15]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (HPLC grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.[10][15]

-

Prepare Test Solutions: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.[15]

-

Assay Protocol (96-well plate):

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10][15]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.[15]

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of DPPH radicals) by plotting % inhibition against the compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Principle: Antioxidants reduce the ABTS•+ radical, causing a loss of color that is measured by a decrease in absorbance at approximately 734 nm.[1]

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Phosphate Buffered Saline (PBS)

-

Test compound and positive control (e.g., Trolox)

-

-

Procedure:

-

Prepare ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[1][10][17]

-

Prepare ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10][17]

-

Assay Protocol (96-well plate):

-

Add 190 µL of the diluted ABTS•+ working solution to each well.

-

Add 10 µL of various concentrations of the test compound or standard to the wells.[10]

-

-

Incubation: Incubate at room temperature for 6-7 minutes.[10][17]

-

Measurement: Measure the absorbance at 734 nm.

-

-

Calculation: Calculate the % inhibition and IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form.

-

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which produces an intense blue color with an absorbance maximum at 593 nm.[1]

-

Reagents and Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compound and standard (e.g., FeSO₄ or Ascorbic Acid)

-

-

Procedure:

-

Prepare FRAP Reagent: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[1][17]

-

Assay Protocol (96-well plate):

-

Add 180-220 µL of the FRAP reagent to each well.[1]

-

Add 10-20 µL of the test compound, standard, or blank (solvent) to the wells.

-

-

Incubation: Incubate the plate at 37°C for 4 to 30 minutes.[1][17]

-

Measurement: Measure the absorbance at 593 nm.

-

-

Calculation: Create a standard curve using known concentrations of FeSO₄. The antioxidant capacity of the sample is determined from this curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Conclusion

This compound, based on established structure-activity relationships, is predicted to be a moderately effective antioxidant. Its activity is likely tempered by the presence of methoxy groups and the lack of a C2=C3 double bond, but supported by its three hydroxyl groups. Like other flavonoids, its biological effects may extend beyond direct radical scavenging to include the beneficial modulation of key cellular signaling pathways such as the Nrf2 and NF-κB systems. Further empirical investigation using the standardized assays detailed in this guide is necessary to precisely quantify its antioxidant potential and validate its promise for applications in drug development and health research.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Assessment of 3,3',5-Trihydroxy-4',7-dimethoxyflavanone on Cancer Cell Lines

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract